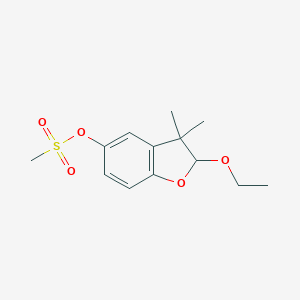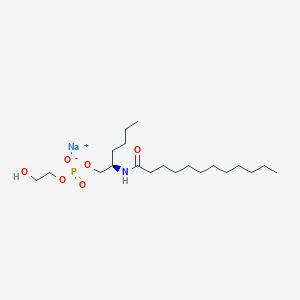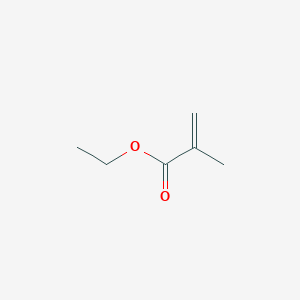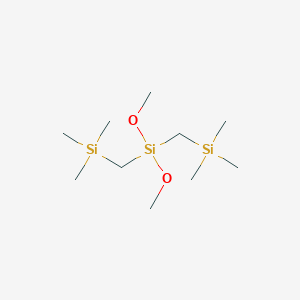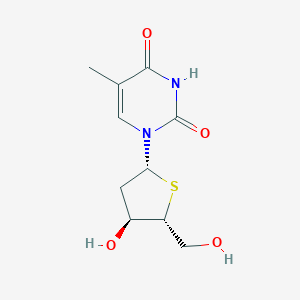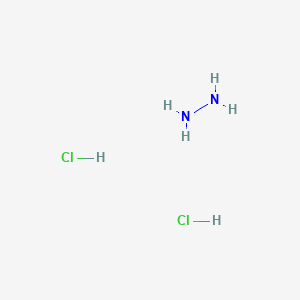
Chlorhydrate d'hydrazine
Vue d'ensemble
Description
Hydrazine dihydrochloride, with the chemical formula ( \text{NH}_2\text{NH}_2 \cdot 2\text{HCl} ), is a white crystalline solid that is highly soluble in water. It is commonly used as a reducing agent in various chemical reactions and has applications in organic synthesis and industrial processes. This compound is known for its ability to act as a chlorine scavenger in hydrochloric acid gas streams .
Applications De Recherche Scientifique
Hydrazine dihydrochloride has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in cancer treatment due to its ability to inhibit certain enzymes involved in cell proliferation.
Mécanisme D'action
Target of Action
Hydrazine dihydrochloride is a versatile compound with a wide range of applications. It primarily targets tin-based mixed organic cation perovskite solar cells . The compound acts as an additive to enhance the performance of these solar cells .
Mode of Action
The mode of action of hydrazine dihydrochloride involves its interaction with the perovskite film in solar cells. The addition of hydrazine dihydrochloride effectively inhibits the oxidation of Sn 2+ into Sn 4+ in the perovskite film . This action adjusts the crystallization process, optimizing the performance of the solar cells .
Biochemical Pathways
Hydrazine dihydrochloride operates through a mechanism that exploits its hydrazine base for various chemical reactions . The presence of two methyl groups enhances its nucleophilicity, allowing it to effectively participate in electrophilic substitution reactions .
Pharmacokinetics
They are also rapidly excreted, partly unchanged and partly as labile conjugates or acid-hydrolysable derivatives .
Result of Action
The result of hydrazine dihydrochloride’s action is an improved performance of tin-based mixed organic cation perovskite solar cells . By optimizing the concentration of the additive, a power conversion efficiency (PCE) of 9.26% was obtained with good reproducibility and stability .
Action Environment
The action of hydrazine dihydrochloride can be influenced by environmental factors. For instance, the compound’s efficacy in enhancing the performance of solar cells was observed under specific conditions, such as storage in a nitrogen-filled glovebox
Analyse Biochimique
Biochemical Properties
Hydrazine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as an additive in the precursor solution of mixed organic cation all-tin perovskite, where it effectively inhibited the oxidation of Sn2+ into Sn4+ in the perovskite film .
Cellular Effects
Hydrazine dihydrochloride can have significant effects on various types of cells and cellular processes. For example, it has been shown to cause significant soft tissue injury, pulmonary injury, seizures, coma, and even death in certain cases . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of hydrazine dihydrochloride involves its interactions at the molecular level. It can bind with biomolecules, inhibit or activate enzymes, and cause changes in gene expression. For instance, in the case of tin-based mixed organic cation perovskite solar cells, hydrazine dihydrochloride was found to inhibit the oxidation of Sn2+ into Sn4+ .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hydrazine dihydrochloride can change over time. It has been observed that the addition of hydrazine dihydrochloride effectively adjusted the crystallization process of the perovskite film
Dosage Effects in Animal Models
The effects of hydrazine dihydrochloride can vary with different dosages in animal models. Acute toxic exposures to hydrazine and its derivatives can cause significant soft tissue injury, pulmonary injury, seizures, coma, and death . The neurologic toxicity appears related to the specific compounds and exposure dose in both animal studies and human case reports .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hydrazine dihydrochloride can be synthesized by reacting hydrazine hydrate with hydrochloric acid. The procedure involves adding concentrated hydrochloric acid dropwise to cold hydrazine monohydrate under constant stirring and cooling to maintain a temperature of around -2°C .
Industrial Production Methods: In industrial settings, hydrazine dihydrochloride is produced by the same method but on a larger scale. The reaction is carefully controlled to ensure high yield and purity of the final product. The process involves the use of specialized equipment to handle the exothermic nature of the reaction and to maintain the required low temperatures.
Analyse Des Réactions Chimiques
Types of Reactions: Hydrazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form nitrogen gas and other by-products.
Substitution: It participates in nucleophilic substitution reactions due to its nucleophilic nature.
Common Reagents and Conditions:
Reduction Reactions: Commonly carried out in the presence of catalysts such as palladium or platinum.
Oxidation Reactions: Typically involve oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution Reactions: Often conducted in the presence of strong bases or acids to facilitate the reaction.
Major Products Formed:
- Reduction of carbonyl compounds yields methylene compounds.
- Oxidation reactions produce nitrogen gas and other nitrogen-containing compounds.
- Substitution reactions result in the formation of various substituted hydrazine derivatives.
Comparaison Avec Des Composés Similaires
- Hydrazine hydrate (NH2NH2·H2O)
- Hydrazine monohydrochloride (NH2NH2·HCl)
- Hydrazine sulfate (NH2NH2·H2SO4)
- Hydrazine acetate (NH2NH2·CH3COOH)
Comparison: Hydrazine dihydrochloride is unique due to its high solubility in water and its ability to act as a chlorine scavenger. Compared to hydrazine hydrate, it is more stable and easier to handle. Hydrazine monohydrochloride and hydrazine sulfate have similar reducing properties but differ in their solubility and reactivity. Hydrazine acetate is less commonly used but serves similar purposes in organic synthesis .
Propriétés
IUPAC Name |
hydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.H4N2/c;;1-2/h2*1H;1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAWOTKNAVAKCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
302-01-2 (Parent) | |
| Record name | Hydrazine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005341617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9063798 | |
| Record name | Hydrazine, hydrochloride (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] White odorless crystals; [Alfa Aesar MSDS] | |
| Record name | Hydrazine dihydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14784 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5341-61-7 | |
| Record name | Hydrazine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005341617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazine, hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrazine, hydrochloride (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.894 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDRAZINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM8DD9J0C8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does hydrazine dihydrochloride affect DNA synthesis?
A1: Research suggests that hydrazine dihydrochloride can have varying effects on DNA synthesis. While some studies indicate a potential increase in DNA synthesis in certain cell types, such as colonic epithelial cells and endothelial cells in the liver [], others have observed a decrease in DNA synthesis in hepatocytes and colonic epithelium under specific conditions []. The exact mechanisms behind these effects are not fully elucidated and require further investigation.
Q2: What is the molecular formula and weight of hydrazine dihydrochloride?
A2: The molecular formula of hydrazine dihydrochloride is N2H6Cl2. Its molecular weight is 104.97 g/mol.
Q3: What spectroscopic data is available for characterizing hydrazine dihydrochloride?
A3: Researchers have utilized various spectroscopic techniques to characterize hydrazine dihydrochloride, including infrared (IR) spectroscopy [, , ], nuclear magnetic resonance (NMR) spectroscopy [, , ], and mass spectrometry (MS) []. These techniques provide valuable information about the compound's structure, functional groups, and purity.
Q4: How is hydrazine dihydrochloride employed in the catalytic-spectrophotometric determination of molybdenum?
A5: Hydrazine dihydrochloride acts as a reducing agent in the presence of molybdenum, facilitating the reduction of Nile Red. This reaction forms the basis for a spectrophotometric method to quantify molybdenum levels in various samples, including plants and steel [].
Q5: Can you elaborate on the role of hydrazine dihydrochloride in electroless deposition processes, particularly for preparing platinum-ruthenium catalysts?
A6: Hydrazine dihydrochloride serves as a reducing agent in the electroless deposition of platinum-ruthenium (PtxRu1-x) catalysts [, ]. The deposition process is influenced by factors like potential, reactant concentration, and temperature. Hydrazine dihydrochloride's reducing properties allow for the controlled deposition of these catalysts, which find applications in fuel cells for methanol oxidation.
Q6: Are there any computational chemistry studies focusing on hydrazine dihydrochloride?
A7: While the provided research excerpts do not explicitly mention computational chemistry studies on hydrazine dihydrochloride itself, computational methods like QSAR (Quantitative Structure-Activity Relationship) could be employed to explore the relationship between its structure and its observed biological activities []. Such studies could offer insights into designing new derivatives with potentially enhanced properties.
Q7: How does the structure of hydrazine dihydrochloride derivatives affect their cytotoxicity against cancer cells?
A8: Research on azine derivatives of mono-Mannich bases, which are structurally related to hydrazine dihydrochloride, suggests that modifications to the aryl and amine side chains significantly influence their cytotoxicity against various cancer cell lines, including Jurkat cells [] and androgen-independent prostate cancer cells []. For instance, replacing the phenyl group with a p-hydroxyphenyl group in the azine derivative led to increased cytotoxicity []. These findings highlight the importance of SAR studies in optimizing the structure of hydrazine dihydrochloride derivatives for enhanced anticancer activity.
Q8: What are the challenges associated with the stability of hydrazine dihydrochloride in specific applications?
A9: Maintaining the stability of natural rubber viscosity when using hydrazine dihydrochloride as a viscosity stabilizer presents a challenge. Studies indicate that adding hydrazine dihydrochloride to fresh latex can result in high and unstable viscosity levels in the natural rubber []. This instability poses challenges for its practical application as a viscosity stabilizer and necessitates further research to address this limitation.
Q9: Are there any known toxicological concerns associated with hydrazine dihydrochloride and its derivatives?
A9: While this document focuses on the scientific research aspects, it is essential to acknowledge that hydrazine dihydrochloride and related compounds may have toxicological properties. Consulting relevant safety data sheets and adhering to proper handling procedures is crucial when working with these compounds.
Q10: What analytical methods are commonly used to characterize and quantify hydrazine dihydrochloride?
A12: Researchers employ various analytical techniques to study hydrazine dihydrochloride, including amperometric titration for micro-determination [], as well as spectroscopic methods like IR [, , ], NMR [, , ], and MS [] for structural elucidation and purity assessment.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


